molecular formula C8H3ClF5NO B2728444 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide CAS No. 70426-73-2

2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide

Cat. No.: B2728444
CAS No.: 70426-73-2
M. Wt: 259.56
InChI Key: IWEYBJZNQNRFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the final product .

Chemical Reactions Analysis

2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide can be compared with other similar compounds, such as:

The unique substitution pattern of this compound, with five fluorine atoms on the phenyl ring, gives it distinct chemical properties and makes it valuable for specific research applications .

Properties

IUPAC Name

2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF5NO/c9-1-2(16)15-8-6(13)4(11)3(10)5(12)7(8)14/h1H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEYBJZNQNRFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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